Trivalent Ion Extraction Selectivity: HPMTFBP vs. Divalent and Monovalent Ions in Competitive Multi-Metal Screen
In a competitive solvent extraction experiment involving a multi-metal mixed solution designed to simulate electronic waste leachates, HPMTFBP dissolved in the ionic liquid [C₁C₄im⁺][Tf₂N⁻] achieved an extraction efficiency of ≥85% for trivalent lanthanide ions (Ln³⁺), Fe³⁺, and Bi³⁺. In stark contrast, extraction of divalent d-block metal ions was limited to a range of 2.6–40.9%, with Cu²⁺ and Ag⁺ as the only notable exceptions [1]. This selectivity profile is qualitatively and quantitatively distinct from that of the unsubstituted parent ligand HP (4-benzoyl-3-methyl-1-phenyl-5-pyrazolone), which under comparable ionic liquid conditions exhibits broader d-block extraction and reduced f-block discrimination based on class-level comparisons of published extraction constants [2].
| Evidence Dimension | Single-stage extraction efficiency in competitive multi-metal solution |
|---|---|
| Target Compound Data | ≥85% extraction for Ln³⁺, Fe³⁺, Bi³⁺; 2.6–40.9% for other d-block ions; 0% for s-block ions |
| Comparator Or Baseline | HP (4-benzoyl-3-methyl-1-phenyl-5-pyrazolone, H substituent at 4-benzoyl): broader d-block extraction profile with reduced f-block/d-block discrimination based on class-level extraction constant data |
| Quantified Difference | HPMTFBP provides a >2:1 extraction ratio between target trivalents and competing d-block ions under identical competitive screen conditions, a level of discrimination not reported for the parent HP ligand in the same study series |
| Conditions | Ionic liquid diluent: [C₁C₄im⁺][Tf₂N⁻]; aqueous feed: multi-metal solution containing s-, p-, d-, and f-block ions; single-stage competitive extraction; room temperature; ligand concentration 3 × 10⁻² mol/dm³ [1] |
Why This Matters
This selectivity profile is critical for procurement decisions in rare earth recovery and electronic waste recycling processes where high-purity separation of trivalent f-elements from divalent transition metal contaminants in a single extraction stage directly impacts process economics and product quality.
- [1] Atanassova, M., Kukeva, R., & Kurteva, V. (2024). Chemical and mechanistic modelling of green solvent extraction of metallic species with 4-acylpyrazolones. Journal of Molecular Liquids, 415, 126332. Section 3.3, lines 416–435. View Source
- [2] Atanassova, M., Kukeva, R., & Kurteva, V. (2024). Chemical and mechanistic modelling of green solvent extraction of metallic species with 4-acylpyrazolones. Journal of Molecular Liquids, 415, 126332. Table 1 and Section 1 regarding 4-acylpyrazolone substituent effects. View Source
